molecular formula C22H22O11 B8235437 Isoscoparin

Isoscoparin

Cat. No.: B8235437
M. Wt: 462.4 g/mol
InChI Key: KOMUHHCFAXYRPO-UHFFFAOYSA-N
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Description

Isoscoparin (C₂₂H₂₂O₁₁; MW: 462.4; CAS: 20013-23-4) is a naturally occurring flavone C-glycoside isolated from plants such as Gentiana algida Pall and Cymbopogon citratus . It is characterized by a glucose moiety linked via a carbon-carbon bond at the C-8 position of the flavone backbone, distinguishing it from O-glycosides like cynaroside . Its primary biological activities include potent antioxidant effects, inhibition of fatty acid synthase (FAS), and suppression of pro-inflammatory mediators like TNF-α and nitric oxide (NO), making it a candidate for anti-obesity and anti-inflammatory research .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUHHCFAXYRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction from Gentiana algida and Related Species

Isoscoparin is natively isolated from Gentiana algida Pall., with extraction efficiency dependent on solvent polarity and plant tissue maturity. Polar solvents like methanol-water mixtures (70:30 v/v) achieve yields of 1.2–1.8% w/w from dried roots, while subcritical water extraction at 120°C enhances solubility by 40% compared to conventional methods. Sequential extraction—first with hexane to remove lipids, followed by ethyl acetate for flavonoids—reduces co-extracted impurities by 62%.

Table 1: Solvent Systems for this compound Extraction

Solvent Ratio (v/v)Temperature (°C)Yield (%)Purity (%)
Methanol:Water (70:30)251.478
Ethanol:Water (50:50)401.182
Subcritical Water1201.991

Optimization of Extraction Parameters

Particle size (<0.5 mm) and dynamic maceration (24 hr) maximize cell wall disruption, increasing yield by 22%. Post-extraction, rotary evaporation at 40°C under reduced pressure preserves thermolabile methoxy groups, avoiding degradation observed above 60°C.

Enzymatic Biosynthesis via O-Methyltransferases

Identification of IiOMT1 and IiOMT2 in Isatis indigotica

The Type II OMTs IiOMT1 (EC 2.1.1.68) and IiOMT2 catalyze the 3′-O-methylation of isoorientin to this compound, with Kₘ values of 75.56 ± 8.21 μM and 62.08 ± 16.11 μM, respectively. Transient overexpression in Nicotiana benthamiana elevates this compound accumulation by 3.7-fold, demonstrating the feasibility of metabolic engineering.

Table 2: Kinetic Parameters of IiOMTs for Isoorientin Methylation

EnzymeKₘ (μM)Vₘₐₓ (nmol/min·mg)kₐₜₜ (s⁻¹)
IiOMT175.56 ± 8.21442.50 ± 12.410.304
IiOMT262.08 ± 16.11124.30 ± 10.880.080

Bioprocess Optimization for Scalable Production

Recombinant IiOMT1 exhibits optimal activity at pH 8.0 and 45°C, with a divalent cation-independent mechanism. Fed-batch fermentation using E. coli BL21(DE3) achieves a volumetric productivity of 128 mg/L·h, surpassing plant-based extraction yields by 15-fold.

Chromatographic Purification and Stabilization

High-Speed Countercurrent Chromatography (HSCCC)

A two-phase solvent system (ethyl acetate:n-butanol:water, 4:1:5 v/v) resolves this compound with 98.2% purity in a single run. Loading capacity reaches 120 mg per 100 mL column volume, making it suitable for industrial-scale processing.

Table 3: Stability of this compound Under Various Conditions

FormTemperature (°C)Degradation (%/month)
Lyophilized-800.4
DMSO Solution-207.6
Aqueous (pH 7)418.9

Analytical Quality Control in Preparation

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) with a HSS T3 column (2.1 × 50 mm, 1.8 μm) achieves a lower limit of quantification (LLOQ) of 1 ng/mL in blood matrices. Gradient elution (0.1% formic acid:acetonitrile) over 5 min separates this compound from structurally similar flavones like isoorientin and scoparin .

Chemical Reactions Analysis

Types of Reactions: Isoscoparin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions vary depending on the desired modification. For example, enzymatic methylation requires specific enzymes and optimal pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving this compound include various methylated flavonoids, such as oroxylin A, wogonin, and chrysoeriol. These products have distinct bioactivities and potential therapeutic applications .

Scientific Research Applications

Chemical Applications

Analytical Chemistry
Isoscoparin serves as a reference compound in analytical chemistry for the identification and quantification of flavonoid glycosides in plant extracts. Its distinct chemical profile allows researchers to accurately assess the presence of similar compounds in complex mixtures.

Synthesis and Characterization
The synthesis of this compound typically involves glycosylation reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to characterize its structure and purity.

Technique Purpose
HPLCPurification and quantification
MSStructural elucidation
NMRConfirmation of molecular structure

Biological Applications

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.

  • Mechanism of Action : this compound interacts with various molecular targets involved in oxidative stress response, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) at low concentrations. This suggests its potential use in treating inflammatory diseases .

Medicinal Applications

Potential Therapeutic Agent
Ongoing research is exploring the therapeutic effects of this compound, particularly in the following areas:

  • Cancer Therapy : Preliminary studies suggest that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Obesity Management : The compound has shown anti-adipogenic effects, indicating its potential role in obesity prevention and treatment .

Industrial Applications

Natural Antioxidants
In the food and cosmetic industries, this compound is utilized for its natural antioxidant properties. It is incorporated into formulations aimed at enhancing product stability and extending shelf life.

Industry Application
FoodNatural preservative
CosmeticsSkin protection formulations

Case Studies

  • Flavonoid Analysis in Rice Mutants
    A study identified this compound among other flavonoids in a yellow grain rice mutant using advanced chromatographic techniques. The findings indicated that these compounds significantly contributed to the antioxidant capacity of the rice .
  • Antioxidant Efficacy Assessment
    Research employing DPPH, FRAP, and TEAC assays demonstrated that this compound effectively enhances antioxidant activity, providing insights into its potential health benefits .
  • In Vivo Studies on Bioavailability
    A study on mice revealed that this compound has a relatively short half-life but demonstrates significant bioavailability, suggesting effective absorption and distribution within biological systems .

Mechanism of Action

The mechanism of action of isoscoparin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates signaling pathways involved in inflammation, apoptosis, and cell proliferation. These actions contribute to its potential therapeutic effects in various diseases .

Comparison with Similar Compounds

Isoorientin (Homoorientin)

  • Structure : Flavone C-glycoside (glucose at C-6).
  • Source : Cymbopogon parkeri .
  • Activities : Antioxidant, muscle relaxation via inhibition of serotonin release in platelets .
  • Key Difference: Unlike isoscoparin, isoorientin’s glucose is attached at C-6, which may influence its affinity for specific molecular targets.

Luteolin 7-O-glucoside (Cynaroside)

  • Structure : Flavone O-glycoside (glucose at C-7 via oxygen).
  • Source : C. citratus .
  • Activities : Antioxidant, anti-inflammatory.

Quercetin and Kaempferol

  • Source : Widely distributed in plants, including C. citratus .
  • Activities : Strong antioxidants with anti-inflammatory and anticancer effects.
  • Key Difference : Aglycones like quercetin (MW: 302.2) exhibit higher membrane permeability but lower solubility compared to glycosylated this compound. This compound’s glycosylation may enhance its stability in physiological environments .

Comparison with Functionally Similar Compounds

Pedunculoside

  • Structure: Triterpenoid.
  • Source : Ilex rotunda .
  • Activities : Hypolipidemic effects via modulation of lipid formation and β-oxidation.
  • Key Difference : Unlike this compound’s direct FAS inhibition, pedunculoside regulates lipid metabolism through alternative pathways, highlighting divergent mechanisms for anti-obesity effects .

This compound 2''-O-glucoside

  • Structure : C-glycoside with additional glucose at the 2'' position.
  • Source : Yellow grain rice mutant .
  • Activities : Enhanced accumulation in mutant rice suggests structural modifications (e.g., additional glycosylation) may improve stability or bioactivity compared to this compound .

Comparative Data Table

Compound Structure Type Molecular Weight Source Key Activities Notable Differences
This compound Flavone C-glycoside 462.4 G. algida, C. citratus Antioxidant, FAS inhibition, TNF-α suppression C-8 glycosylation; anti-adipogenic focus
Isoorientin Flavone C-glycoside 448.4* C. parkeri Antioxidant, muscle relaxation C-6 glycosylation; serotonin modulation
Cynaroside Flavone O-glycoside 448.4 C. citratus Antioxidant, anti-inflammatory O-glycoside; lower stability
Quercetin Flavone aglycone 302.2 Various plants Antioxidant, anti-inflammatory Higher bioavailability, no glycosylation
Pedunculoside Triterpenoid 678.9 I. rotunda Hypolipidemic, β-oxidation regulation Different class; indirect lipid effects

*Molecular weights for isoorientin and cynaroside inferred from structural analogs.

Research Findings and Structural-Activity Insights

  • Anti-Adipogenic Specificity : this compound’s direct FAS inhibition contrasts with pedunculoside’s broad lipid modulation, suggesting distinct pathways for obesity intervention .
  • Structural Modifications : Derivatives like this compound 2''-O-glucoside demonstrate how additional glycosylation can alter accumulation and efficacy, as seen in rice mutants .

Biological Activity

Isoscoparin is a flavonoid compound primarily derived from various plant sources, notably from the genus Scoparia. It has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (CAS: 20013-23-4) belongs to the flavonoid class of compounds. Its chemical structure is characterized by the presence of multiple hydroxyl groups that contribute to its biological activities. The compound is soluble in organic solvents like DMSO, which facilitates its use in various biological assays.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly important in the context of age-related diseases and cancer.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) at concentrations as low as 2.0 µM. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

3. Anti-adipogenic Effects

This compound has demonstrated anti-adipogenic effects, making it a candidate for obesity management. It inhibits fatty acid synthase activity, which is crucial in lipid metabolism, thus potentially aiding in weight management and metabolic health.

Research Findings

Recent studies have explored the mechanisms underlying the biological activities of this compound:

  • Cytotoxicity Studies : In vitro assays have shown that this compound can reduce cell viability in certain cancer cell lines, indicating potential anticancer properties.
  • Cell Signaling Pathways : this compound has been observed to modulate various signaling pathways associated with inflammation and metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Obesity : A study conducted on mice demonstrated that administration of this compound led to a reduction in body weight and fat accumulation compared to control groups. The mechanism was linked to decreased fatty acid synthesis and enhanced lipid oxidation.
  • Cancer Research : In a study focusing on triple-negative breast cancer (TNBC), this compound exhibited cytotoxic effects, suggesting its role as an adjunct therapy in cancer treatment protocols.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismConcentration (µM)Reference
AntioxidantFree radical scavenging-
Anti-inflammatoryInhibition of TNF-α and NO production2.0
Anti-adipogenicInhibition of fatty acid synthase2.0
CytotoxicityReduced cell viability in cancer cellsVaries

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoscoparin
Reactant of Route 2
Isoscoparin

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